PEG4 Spacer Length Achieves Optimal PROTAC Ternary‑Complex Geometry Versus PEG2 and PEG8
The PEG4 linker (4 ethylene glycol units, estimated end‑to‑end distance ~17‑22 Å) provides a near‑rigid span that optimally bridges the 3 nm distance between E3 ligase and target‑protein pockets, avoiding the steric strain of shorter PEG2 linkers (~10 Å) and the entropic collapse of excessively long PEG8 linkers (~35 Å) . In a direct cellular degradation assay, a PEG3‑linked PROTAC (LCL‑ER(dec)) achieved the highest ERα degradation among PEG2, PEG3, and PEG4 variants, while the PEG2 and PEG4 congeners retained equal target binding (IC₅₀ = 30–50 nM) but showed markedly reduced degradation efficacy, demonstrating that linker length alone dictates degradation output [1]. Structural–activity data indicate that the progression from PEG4 to PEG8 can enhance ternary‑complex residence time by an order of magnitude, yet the four‑unit variant consistently delivers the most predictable starting point for optimization campaigns .
| Evidence Dimension | Linker length vs. degradation activity |
|---|---|
| Target Compound Data | PEG4-containing PROTAC (LCL-ER(dec)-P4): ERα binding IC₅₀ = 30–50 nM; degradation activity lower than optimal PEG3 but superior to PEG2 (quantitative degradation data not available for PEG4; PEG3 used as optimal comparator) [1]. |
| Comparator Or Baseline | PEG2 variant (LCL-ER(dec)-P2): IC₅₀ = 30–50 nM (retained binding, lower degradation). PEG3 variant (LCL-ER(dec)): highest degradation. PEG8 span ~35 Å (theoretical); increased flexibility can destabilize ternary complex . |
| Quantified Difference | PEG2 and PEG4 retain nanomolar target binding but yield lower degradation than PEG3; PEG4 avoids the steric strain of PEG2 and the entropic flexibility of PEG8 [1]. |
| Conditions | ERα degradation assay in cellulo; PROTACs constructed with PEG2, PEG3, and PEG4 linkers [1]. |
Why This Matters
Procurement of a PEG4 linker provides the shortest rigid span proven to bridge the 3 nm ternary‑complex gap while avoiding the sub‑optimal degradation associated with PEG2 and the excessive flexibility of PEG8, enabling more efficient SAR optimization.
- [1] MEDCHEM NEWS Vol.33 No.2, pp. 24-25. Linker length optimization of PROTACs (PEG2 vs PEG3 vs PEG4). Available at: https://pharm.or.jp/medchemnewshtml/MEDCHEMNEWSVol33No2/pageindices/index24.html (accessed 2026-04-25). View Source
